2-(2-bromoprop-2-enyl)benzamide
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Overview
Description
Benzamide, N-(2-bromoallyl)- is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid, where the carboxylic acid group is replaced by an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, N-(2-bromoallyl)-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2-bromoallyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromoallyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
Benzamide, N-(2-bromoallyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzamide, N-(2-bromoallyl)- involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives have been shown to activate human glucokinase, which plays a crucial role in glucose metabolism . The compound’s effects are mediated through binding interactions with the enzyme’s allosteric site, enhancing its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
2-Bromobenzamide: A benzamide derivative with a bromine atom attached to the benzene ring.
N-Benzimidazol-2yl Benzamide: A benzamide derivative with a benzimidazole group, known for its hypoglycemic effects.
Uniqueness
Benzamide, N-(2-bromoallyl)- is unique due to the presence of the bromoallyl group, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other benzamide derivatives and contributes to its specific biological and industrial uses.
Properties
CAS No. |
102586-01-6 |
---|---|
Molecular Formula |
C10H10BrNO |
Molecular Weight |
240.1 g/mol |
IUPAC Name |
2-(2-bromoprop-2-enyl)benzamide |
InChI |
InChI=1S/C10H10BrNO/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,1,6H2,(H2,12,13) |
InChI Key |
VLOWQIPKJXJTJQ-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC=CC=C1C(=O)N)Br |
Canonical SMILES |
C=C(CC1=CC=CC=C1C(=O)N)Br |
Key on ui other cas no. |
102586-01-6 |
Synonyms |
N-(2-Bromo-2-propenyl)benzamide |
Origin of Product |
United States |
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